molecular formula C10H13ClN2O B5526748 N-(5-chloro-2-pyridinyl)-3-methylbutanamide

N-(5-chloro-2-pyridinyl)-3-methylbutanamide

Cat. No. B5526748
M. Wt: 212.67 g/mol
InChI Key: GUPVRROTWVLOQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(5-chloro-2-pyridinyl)-3-methylbutanamide involves a range of chemical reactions tailored to introduce specific functional groups and molecular frameworks. For example, a novel compound with a related structure was synthesized using 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine as raw materials, indicating the versatility of methods available for constructing such molecules (Xue Si, 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through single-crystal X-ray diffraction analysis, revealing that such molecules often crystallize in monoclinic space groups with specific geometrical parameters. This structural information is crucial for understanding the molecular interactions and stability of N-(5-chloro-2-pyridinyl)-3-methylbutanamide derivatives (Xue Si, 2009).

Chemical Reactions and Properties

N-(5-chloro-2-pyridinyl)-3-methylbutanamide and its derivatives participate in various chemical reactions, contributing to their diverse chemical properties. The preliminary bioassay shows that compounds with similar structures exhibit good antifungal activity against multiple fungi, indicating their potential in biological applications (Xue Si, 2009).

Physical Properties Analysis

The physical properties of compounds similar to N-(5-chloro-2-pyridinyl)-3-methylbutanamide, such as solubility, melting point, and crystal structure, are essential for their application in various fields. These properties are often determined using techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy.

Chemical Properties Analysis

The chemical properties of N-(5-chloro-2-pyridinyl)-3-methylbutanamide derivatives, including reactivity, stability, and interaction with other molecules, play a significant role in their functionality. For instance, the presence of intermolecular hydrogen bonds in the crystal structure of related compounds suggests a mechanism for stabilizing the crystal structure and affecting the compound's reactivity and interaction with biological targets (Xue Si, 2009).

Scientific Research Applications

Synthesis and Crystal Structure

A compound with similar structural features, synthesized for antifungal activity analysis, was created using related raw materials. The crystal structure of this compound was determined, showing significant antifungal activity against several pathogens, demonstrating the potential of related compounds in antifungal research (Xue Si, 2009).

Herbicidal Activity

Novel derivatives incorporating a similar chemical moiety have been synthesized and evaluated for their herbicidal activities. These compounds showed moderate inhibitory activities against various weeds, suggesting the potential of N-(5-chloro-2-pyridinyl)-3-methylbutanamide related structures in developing new herbicides (L. Duan et al., 2010).

Neuroleptic Agents

The research on neuroleptic agents, including a focus on the synthesis, behavioral pharmacology, and binding inhibition of certain compounds, provides insight into the potential neuromodulatory applications of related chemical structures (T. de Paulis et al., 1986).

Antidepressant and Nootropic Agents

Compounds synthesized from pyridine-4-carbohydrazides and evaluated for antidepressant and nootropic activities reveal the broad potential for chemical structures similar to N-(5-chloro-2-pyridinyl)-3-methylbutanamide in central nervous system applications (Asha B. Thomas et al., 2016).

Insecticidal Activity

The synthesis and evaluation of pyridine derivatives against cowpea aphid demonstrate the insecticidal potential of compounds structurally related to N-(5-chloro-2-pyridinyl)-3-methylbutanamide, offering a pathway for the development of new insecticides (E. A. Bakhite et al., 2014).

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-7(2)5-10(14)13-9-4-3-8(11)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPVRROTWVLOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)-3-methylbutanamide

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